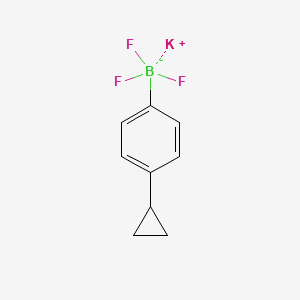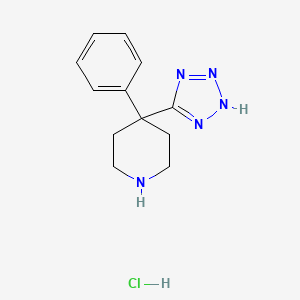
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H13ClFN It is characterized by a cyclopropyl ring substituted with chlorine and fluorine atoms, as well as an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2-chloro-2-fluoro-1,3-dimethylcyclopropane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Bromo-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
Uniqueness
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Propriétés
Formule moléculaire |
C7H13ClFN |
|---|---|
Poids moléculaire |
165.63 g/mol |
Nom IUPAC |
2-(2-chloro-2-fluoro-1,3-dimethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H13ClFN/c1-5-6(2,3-4-10)7(5,8)9/h5H,3-4,10H2,1-2H3 |
Clé InChI |
GPUPXWZZNCJUNU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(F)Cl)(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


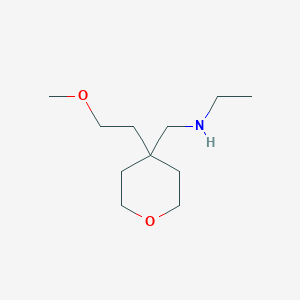
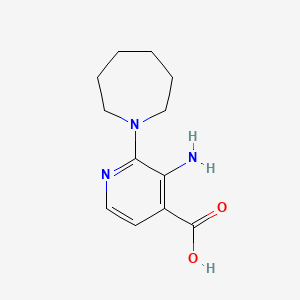
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
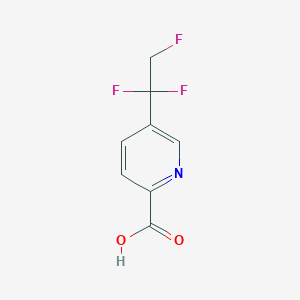
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
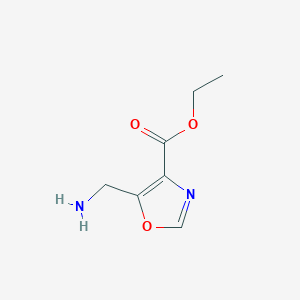
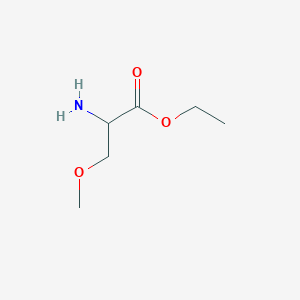
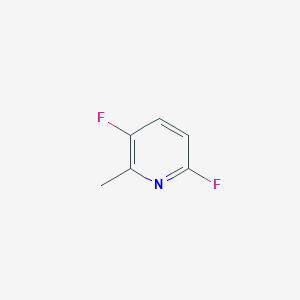
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)

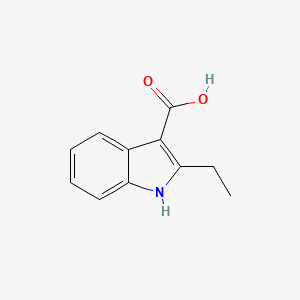
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
